methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate
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Overview
Description
Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorophenyl group, an imidazopyridine core, and a fluorobenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the chlorophenyl group, and the final esterification to form the fluorobenzoate moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with specific proteins or enzymes can provide valuable insights into the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine and a chlorine atom in the molecule can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Compound Overview
Molecular Characteristics:
- Molecular Formula: C21H18ClN4O3
- Molecular Weight: 445.3 g/mol
- IUPAC Name: Methyl 2-chloro-5-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazo[4,5-c]pyridine moiety is known for its capacity to modulate enzyme activities and receptor interactions.
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, affecting cell cycle progression in cancer cells .
- Receptor Binding: The structural features of this compound suggest potential binding to specific receptors involved in disease processes. This could lead to modulation of signaling pathways relevant to cancer and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:
- In vitro Studies: Compounds with similar imidazo[4,5-c]pyridine structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines. These compounds often exhibit mechanisms involving cell cycle arrest and apoptosis induction through mitochondrial pathways .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Preliminary investigations suggest that derivatives exhibit activity against certain bacterial strains:
- Mechanism: The presence of halogenated aromatic rings may enhance lipophilicity and facilitate membrane penetration, leading to bacterial cell disruption.
Case Studies and Research Findings
Properties
Molecular Formula |
C21H18ClFN4O3 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
methyl 2-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-5-fluorobenzoate |
InChI |
InChI=1S/C21H18ClFN4O3/c1-30-20(28)15-10-14(23)6-7-16(15)26-21(29)27-9-8-17-18(25-11-24-17)19(27)12-2-4-13(22)5-3-12/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
UIDYQQNXVJLKLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.